5-(5-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(5-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both thiophene and oxadiazole rings Thiophene is a five-membered ring containing sulfur, while oxadiazole is a five-membered ring containing both nitrogen and oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling of Thiophene and Oxadiazole Rings: The final step involves coupling the thiophene and oxadiazole rings through a carboxylation reaction, typically using a carboxylating agent such as carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
5-(5-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced to form hydrazides using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydrazides
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
5-(5-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(5-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Methylthiophene-2-carboxylic acid
- 2,5-Dimethylthiophene
- 2-Ethylthiophene
Uniqueness
5-(5-Ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both thiophene and oxadiazole rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and material science compared to similar compounds that may only contain one of these rings .
Properties
Molecular Formula |
C9H8N2O3S |
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Molecular Weight |
224.24 g/mol |
IUPAC Name |
5-(5-ethylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3S/c1-2-5-3-4-6(15-5)8-10-7(9(12)13)11-14-8/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
RUHZJJBMKRIBJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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